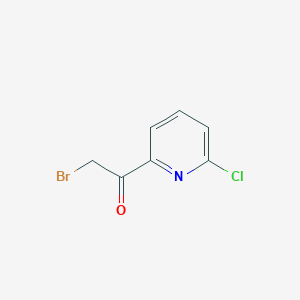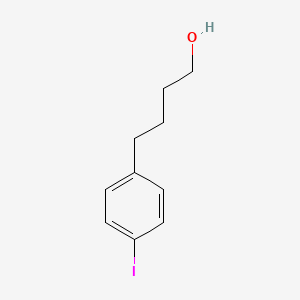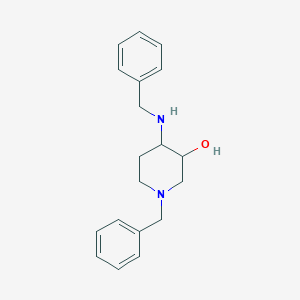![molecular formula C21H32BFN2O3 B15333298 (R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester](/img/structure/B15333298.png)
(R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a boronic acid ester group, a fluorinated pyrrolidine moiety, and a dimethylphenyl group. These structural features contribute to its reactivity and potential utility in chemical synthesis and medicinal chemistry.
準備方法
The synthesis of ®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester typically involves multiple steps, including the formation of the boronic acid ester and the introduction of the fluorinated pyrrolidine group. Common synthetic routes may include:
Formation of the Boronic Acid Ester: This step often involves the reaction of a boronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the Fluorinated Pyrrolidine Group: This can be achieved through nucleophilic substitution reactions, where a fluorinated pyrrolidine derivative is reacted with an appropriate electrophile.
Coupling Reactions: The final step may involve coupling the intermediate products to form the desired compound under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale, yield, and purity.
化学反応の分析
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated pyrrolidine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The boronic acid ester group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, potentially modulating their activity. The fluorinated pyrrolidine group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester can be compared with other similar compounds, such as:
Phenylboronic Acid Esters: These compounds share the boronic acid ester group but lack the fluorinated pyrrolidine moiety.
Fluorinated Pyrrolidine Derivatives: These compounds contain the fluorinated pyrrolidine group but do not have the boronic acid ester functionality.
Dimethylphenyl Derivatives: These compounds include the dimethylphenyl group but may differ in other structural features.
特性
分子式 |
C21H32BFN2O3 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
N-[2-(3-fluoropyrrolidin-1-yl)ethyl]-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C21H32BFN2O3/c1-14-11-16(22-27-20(3,4)21(5,6)28-22)12-15(2)18(14)19(26)24-8-10-25-9-7-17(23)13-25/h11-12,17H,7-10,13H2,1-6H3,(H,24,26) |
InChIキー |
SZPWYYQMGZWKAP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)NCCN3CCC(C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


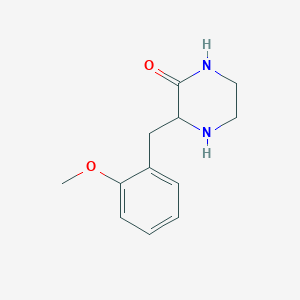
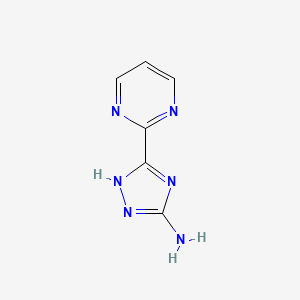


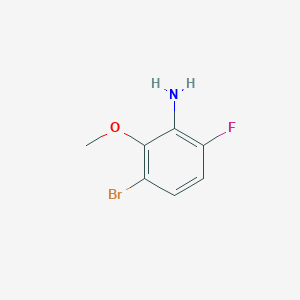
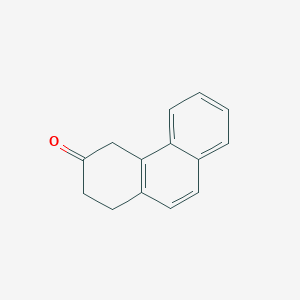

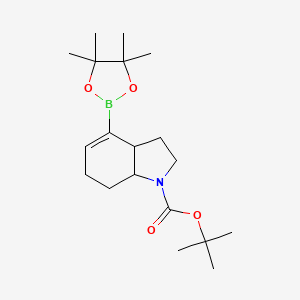

![4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15333258.png)
